2-(3-(Fluoromethyl)azetidin-1-yl)propanoic acid

Overview

Description

Molecular Structure Analysis

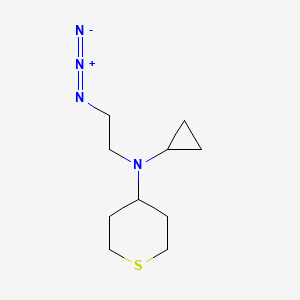

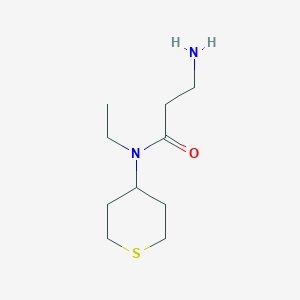

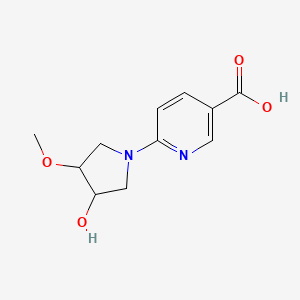

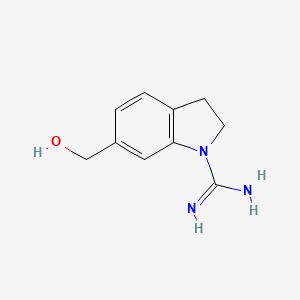

The molecular structure of 2-(3-(Fluoromethyl)azetidin-1-yl)propanoic acid consists of a fluoromethyl group attached to an azetidine ring, which is further connected to a propanoic acid group . The average mass of the molecule is 161.174 Da, and the monoisotopic mass is 161.085205 Da .Scientific Research Applications

Antibacterial Activity

A series of chiral 7-azetidinylquinolones and naphthyridines demonstrated that the absolute stereochemistry at the azetidine and oxazine rings' asymmetric centers significantly impacts in vitro activity and oral efficacy against bacterial infections. The presence of the azetidine moiety in these compounds conferred enhanced antibacterial activity, particularly when featuring specific stereochemical configurations, such as the 3S configuration in pyridobenzoxazine series and the (2S,3R) configuration for the 3-amino-2-methylazetidine moiety (Frigola et al., 1995).

Polymer Science Application

Azetidine-containing compounds, such as 3-azetidinyl propanol, have been synthesized and incorporated into polyurethane (PU) prepolymers, leading to the development of self-curable aqueous-based PU dispersions. These dispersions form polymeric networks upon drying, exhibiting enhanced performance properties due to the ring-opening reaction of azetidine end groups, showcasing the utility of azetidine derivatives in advanced material sciences (Wang et al., 2006).

Synthetic Chemistry

In synthetic chemistry, 2-azetidinones derived from azetidine compounds have been utilized in the preparation of new β-lactams through a [2 + 2] cycloaddition reaction, highlighting their role in generating structurally complex and pharmacologically relevant molecules (Behzadi et al., 2015).

Energetic Materials Synthesis

The synthesis of energetic materials, such as 1,3,3-trinitroazetidine (TNAZ), utilizes azetidine derivatives in key steps. For instance, tetrahydropyranyl protected 1,3-dihalo-2-propanol reacts with p-toluene sulfonamide to produce N-p-tosyl-3-azetidinol, which after several transformations yields TNAZ, demonstrating the application of azetidine derivatives in the field of energetic materials (Singh et al., 2005).

properties

IUPAC Name |

2-[3-(fluoromethyl)azetidin-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FNO2/c1-5(7(10)11)9-3-6(2-8)4-9/h5-6H,2-4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHGKKYZZCVVHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CC(C1)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobut-2-enoic acid](/img/structure/B1490333.png)

![2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1490335.png)